(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that features a hydrazinyl group, a methylthio group, and a trifluoromethyl benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the hydrazinyl intermediate: Starting from a suitable precursor, such as an amino acid derivative, the hydrazinyl group can be introduced through a reaction with hydrazine.
Introduction of the methylthio group: This can be achieved by reacting the intermediate with a methylthiolating agent under appropriate conditions.
Coupling with 4-(trifluoromethyl)benzoyl chloride: The final step involves coupling the intermediate with 4-(trifluoromethyl)benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide: Without the (S) configuration.
N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(methyl)benzamide: With a methyl group instead of a trifluoromethyl group.
N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(chloromethyl)benzamide: With a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the (S) configuration and the trifluoromethyl group in (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide may confer unique properties such as increased stability, specific binding interactions, and distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c1-22-7-6-10(12(21)19-17)18-11(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7,17H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPUEBTKXFHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397685 |
Source
|
Record name | N-[1-(hydrazinecarbonyl)-3-(methylsulfanyl)propyl]-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-27-4 |
Source
|
Record name | N-[1-(hydrazinecarbonyl)-3-(methylsulfanyl)propyl]-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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